2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(hydroxymethyl)azetidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-1-2-8-3-6(4-8)5-9/h6,9H,2-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDPODXCCCCLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480412-94-9 | |
| Record name | 2-[3-(hydroxymethyl)azetidin-1-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is carried out in solvents like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: 2-[3-(Carboxymethyl)azetidin-1-yl]acetonitrile.
Reduction: 2-[3-(Hydroxymethyl)azetidin-1-yl]ethylamine.
Substitution: 2-[3-(Azidomethyl)azetidin-1-yl]acetonitrile.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The azetidine ring structure present in 2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile contributes to its potential as a pharmacophore in drug design. Research indicates that derivatives of azetidine have been utilized in developing therapeutic agents for various conditions, including cancer and autoimmune diseases.
Case Study: Anticancer Activity
A study highlighted the synthesis of azetidine derivatives that exhibited potent activity against cancer cell lines. The compound was evaluated for its efficacy against specific cancer types, demonstrating significant inhibition of cell proliferation. The mechanism involved the modulation of signaling pathways associated with tumor growth, showcasing the potential of azetidine-based compounds in oncology .
Synthesis Techniques
The synthesis of this compound typically involves several steps, often utilizing methods such as the Horner–Wadsworth–Emmons reaction or aza-Michael addition reactions. These methods enable the formation of the azetidine scaffold and subsequent functionalization to enhance biological activity.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Horner–Wadsworth–Emmons Reaction | 60 | |
| Aza-Michael Addition | 76 | |
| Two-stage Vacuum Distillation | 64 |
The biological activities of this compound derivatives have been extensively studied. These compounds have shown promise as inhibitors in various biochemical pathways.
Case Study: Inhibition of Protein Targets
Research indicates that certain azetidine derivatives can inhibit key proteins involved in disease progression. For instance, a derivative demonstrated potent inhibition against the ROS1 fusion protein, which is implicated in certain cancers. The compound achieved an IC50 value of 27 nM, indicating strong efficacy compared to standard treatments .
Potential Applications in Other Fields
Beyond medicinal chemistry, the unique properties of this compound suggest applications in materials science and agricultural chemistry.
Materials Science
The compound's ability to form stable complexes with metal ions could be explored for developing new materials with specific electronic or catalytic properties.
Agricultural Chemistry
There is potential for using azetidine derivatives as agrochemicals due to their biological activity against pests and pathogens, contributing to sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues of Azetidine Derivatives
The following table summarizes key structural analogs and their properties:
*Note: Molecular weight for 2-(azetidin-1-yl)acetonitrile is recalculated based on its formula; lists 150.61, which may be erroneous.
Key Structural and Functional Differences
Azetidine vs. Oxetane (oxygen-containing) lacks NH but provides metabolic stability and improved solubility due to the ether oxygen and hydroxymethyl group .
Substituent Effects: Hydroxymethyl (-CH₂OH): Increases hydrophilicity and serves as a handle for derivatization (e.g., esterification or phosphorylation). Sulfonyl (-SO₂Et): Enhances polarity and stability but may reduce membrane permeability .
Oxetane analogs exhibit lower basicity compared to azetidines, influencing their pharmacokinetic properties .
Biological Activity
The compound 2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological effects, and pharmacological profiles of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the reaction of azetidine derivatives with acetonitrile under controlled conditions, which allows for the introduction of the hydroxymethyl group at the 3-position of the azetidine ring. The process generally yields high purity compounds suitable for biological testing .
Antitumor Activity
Recent studies have indicated that azetidine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Table 1: Antitumor Activity of Azetidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 | Apoptosis induction |
| Related Azetidine Compound A | HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
| Related Azetidine Compound B | A549 (Lung Cancer) | 15 | Inhibition of DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of azetidine derivatives have also been explored. Compounds similar to this compound have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | Disruption of cell membrane integrity |
| Related Azetidine Compound C | S. aureus | 16 µg/mL | Inhibition of protein synthesis |
Case Studies
A recent case study highlighted the efficacy of a closely related azetidine derivative in a mouse model for breast cancer. The study reported a significant reduction in tumor size and improved survival rates among treated mice compared to controls. The treatment was well-tolerated with no severe side effects noted .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies indicate that this compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability . Toxicological assessments are ongoing to evaluate long-term effects and safety profiles.
Q & A
Q. What are the recommended synthetic routes for 2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile, and how can reaction conditions be optimized?
A common approach involves using acetonitrile derivatives as precursors in multi-step reactions. For example, analogous compounds like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile have been synthesized via nucleophilic substitution or cyclization reactions under inert atmospheres (e.g., nitrogen) and reflux conditions . Optimization may include adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalytic systems (e.g., palladium or copper catalysts). Reaction progress can be monitored via TLC or HPLC .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm azetidine ring substitution patterns and hydroxymethyl/acetonitrile group integration (e.g., H NMR: δ 3.5–4.5 ppm for azetidine protons).
- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and bond angles (e.g., bond disorder analysis as in ’s acetonitrile-palladium complex study) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How should stability and storage conditions be managed for this compound?
Based on structurally related azetidine derivatives, the compound should be stored in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the nitrile group or azetidine ring oxidation. Avoid exposure to moisture, strong acids/bases, and UV light .
Q. What solvent systems are compatible with this compound for solubility testing?
Preliminary solubility screening should use polar aprotic solvents (e.g., acetonitrile, DMSO) due to the compound’s nitrile and hydroxymethyl groups. For HPLC analysis, a water-acetonitrile gradient (e.g., 65:35 v/v) is effective for resolving impurities, as demonstrated in similar acetonitrile-based assays .
Advanced Research Questions
Q. How can density functional theory (DFT) studies enhance mechanistic understanding of reactions involving this compound?
DFT calculations (e.g., B3LYP/6-31G* level) can map reaction pathways, such as cyclization or nucleophilic attack mechanisms. For example, studies on aminoimidazodipyridines used DFT to predict transition states and regioselectivity, validated against experimental NMR/X-ray data . This approach identifies energetically favorable intermediates and guides catalyst selection .
Q. What experimental design strategies are recommended for optimizing reaction yields and selectivity?
Factorial design (e.g., 2 factorial) is effective for screening variables like temperature, catalyst loading, and solvent ratio. For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental feedback to narrow optimal conditions, reducing trial-and-error cycles . Response surface methodology (RSM) can further refine interactions between variables.
Q. How can researchers resolve contradictions between computational predictions and experimental data?
- Validate computational models : Cross-check DFT-predicted bond lengths/angles with X-ray crystallography .
- Error analysis : Assess approximations in DFT functionals (e.g., van der Waals interactions) or experimental artifacts (e.g., crystal packing effects).
- Iterative refinement : Use experimental data (e.g., kinetic profiles) to recalibrate computational parameters .
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
Q. How can incompatibilities with reactive functional groups be mitigated during synthesis?
The nitrile group may react with strong reducing agents (e.g., LiAlH) or nucleophiles. Design experiments to avoid:
Q. What green chemistry principles apply to its synthesis and scale-up?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Use immobilized palladium nanoparticles on silica to reduce metal waste .
- Energy efficiency : Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
